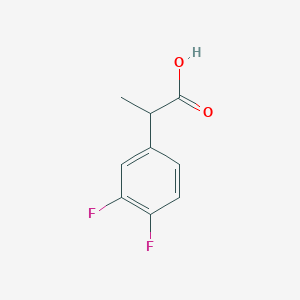

2-(3,4-Difluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOHBPFLXAVCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444170-17-6 | |

| Record name | 2-(3,4-difluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape and Academic Significance of 2 3,4 Difluorophenyl Propanoic Acid

Contextualization within Fluorinated Organic Acids Research

The introduction of fluorine into organic molecules, particularly pharmaceuticals, has become a cornerstone of modern drug design. tandfonline.com Approximately 20% of all pharmaceutical products contain fluorine, a testament to the unique and beneficial properties it imparts. nih.govacs.org Fluorine's high electronegativity and small atomic size allow it to significantly alter the physicochemical properties of a parent molecule without introducing substantial steric bulk. nih.gov

In the context of organic acids, fluorination offers several distinct advantages:

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of a nearby carboxylic acid group. This modulation of pKa can enhance a molecule's bioavailability and its ability to interact with specific biological receptors. nih.govnih.gov

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. acs.org Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the molecule's metabolic stability and prolonging its duration of action. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to electrostatic interactions. This can lead to a more rigid structure that binds more effectively to a target protein or enzyme. nih.gov

The consistent success of organofluorine compounds in drug discovery has established them as a reliable choice for medicinal chemists aiming to optimize lead compounds and reduce the trial-and-error nature of the development process. tandfonline.comnih.gov Fluorinated organic acids like 2-(3,4-Difluorophenyl)propanoic acid are thus situated within a highly productive and continuously evolving area of research.

| Property Modified by Fluorination | Effect on Organic Acids | Reference |

| Acidity (pKa) | Increases acidity, potentially improving receptor binding and bioavailability. | nih.govnih.gov |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing the molecule's half-life. | nih.gov |

| Lipophilicity | Increases lipophilicity, often enhancing membrane permeability. | nih.gov |

| Molecular Conformation | Can restrict rotational freedom, leading to a more favorable binding conformation. | nih.gov |

Position as a Core Scaffold in Pharmaceutical and Agrochemical Sciences

This compound belongs to the arylpropanoic acid class, a structural motif that is central to many biologically active compounds. researchgate.netorientjchem.org This class is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Ketoprofen. researchgate.netorientjchem.org The general structure, consisting of an aromatic ring linked to a propanoic acid moiety, has proven to be a highly effective "privileged scaffold" for interacting with various biological targets. researchgate.net

The subject compound, this compound, serves as a versatile building block or scaffold in the synthesis of more complex molecules. biosynth.comchemimpex.com Its utility stems from the combination of the proven arylpropanoic acid core with the benefits of difluorination on the phenyl ring. Researchers utilize this compound as an intermediate in the creation of new chemical entities with potential applications in:

Pharmaceutical Development: Derivatives of arylpropanoic acids are explored for a wide range of therapeutic activities beyond inflammation, including anticancer, antimicrobial, and anticonvulsant properties. researchgate.netorientjchem.orgontosight.ai The 3,4-difluoro substitution pattern on the phenyl ring is a common strategy used in medicinal chemistry to enhance potency and improve pharmacokinetic profiles. The propanoic acid scaffold has been identified as promising for the development of novel agents targeting drug-resistant pathogens and cancers. nih.govmdpi.comnih.gov

Agrochemical Chemistry: Similar molecular structures are fundamental to the development of modern herbicides and fungicides. chemimpex.comontosight.ai The propanoic acid group can be crucial for the mode of action, while the substituted phenyl ring dictates the specificity and efficacy of the compound against target pests or weeds. chemimpex.com The unique properties conferred by fluorine can lead to the development of more potent and selective crop protection agents. chemimpex.com

The value of this compound lies in its role as a key intermediate, allowing for the systematic modification and elaboration of its structure to generate libraries of new compounds for biological screening. biosynth.com

| Chemical Identifier | Value |

| CAS Number | 444170-17-6 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| SMILES | CC(C1=CC(=C(C=C1)F)F)C(=O)O |

Theoretical Frameworks Governing Arylpropanoic Acid Chemistry

The biological activity and chemical behavior of arylpropanoic acids are governed by established theoretical principles that are explored through computational chemistry and structure-activity relationship (SAR) studies. researchgate.netjocpr.comcornell.edu Theoretical chemistry provides a framework for understanding the structural and dynamic properties of these molecules at a quantum level. cornell.edustanford.edu

Key theoretical considerations for arylpropanoic acids include:

Electronic Structure and Reactivity: The distribution of electrons within the molecule, particularly across the aromatic ring and the carboxylic acid group, dictates its reactivity and interaction with other molecules. The electron-withdrawing difluoro substituents on the phenyl ring of this compound significantly influence the electronic properties of the entire molecule. Computational methods, such as Density Functional Theory (DFT), can be used to model these properties and predict how the molecule will interact with biological targets like enzyme active sites. researchgate.net

Molecular Conformation: The three-dimensional shape of the molecule is critical for its biological function. The propanoic acid side chain has rotational freedom, and its preferred orientation relative to the phenyl ring can determine the efficacy of binding to a receptor. Theoretical models help predict the most stable conformations and the energy barriers between them, providing insight into the molecule's dynamic behavior. researchgate.net

Structure-Activity Relationship (SAR): SAR studies systematically investigate how changes in a molecule's structure affect its biological activity. For arylpropanoic acids, SAR studies have revealed that the carboxylic acid group is often essential for activity, acting as a key binding group. orientjchem.org The nature and position of substituents on the aryl ring are then varied to optimize potency and selectivity. researchgate.netnih.gov For instance, SAR studies on related 3-arylpropionic acids have shown how substitutions on the phenyl ring can confer selectivity for specific receptors. researchgate.netnih.gov These empirical observations are often rationalized and predicted using theoretical and computational models. jocpr.com

The study of arylpropanoic acids is therefore a synergistic interplay between synthetic chemistry, biological testing, and theoretical chemistry, with each discipline informing and guiding the others to facilitate the rational design of new functional molecules. stanford.edu

Synthetic Methodologies and Route Innovations for 2 3,4 Difluorophenyl Propanoic Acid and Analogues

Conventional and Established Synthetic Pathways

Traditional methods for the synthesis of 2-(3,4-difluorophenyl)propanoic acid and related 2-arylpropanoic acids have relied on robust and well-understood chemical reactions. These pathways often involve multiple steps and utilize readily available starting materials.

Approaches Involving Halogenoarylation Reactions of Propanoic Acid Precursors

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry and have been employed in the synthesis of 2-arylpropanoic acids. wikipedia.orgnih.gov One such approach involves the reaction of an aromatic compound with a propanoic acid precursor bearing a leaving group, typically a halide, in the presence of a Lewis acid catalyst.

A representative example is the synthesis of 2-(4-alkylphenyl)propanoic acid, which can be adapted for the synthesis of the difluoro analogue. This method comprises the Friedel-Crafts reaction between an ethyl 2-chloropropionate and an alkylbenzene, with anhydrous aluminum chloride serving as the catalyst. google.com The subsequent hydrolysis of the resulting ester yields the desired 2-(4-alkylphenyl)propanoic acid. google.com For the synthesis of this compound, 1,2-difluorobenzene would be the analogous starting material.

Table 1: Key Aspects of Halogenoarylation Approach

| Step | Description | Reagents and Conditions |

| Friedel-Crafts Alkylation | Attachment of the propanoic acid moiety to the aromatic ring. | Ethyl 2-chloropropionate, 1,2-difluorobenzene, anhydrous aluminum chloride. |

| Hydrolysis | Conversion of the ethyl ester to the carboxylic acid. | Acid or base catalysis. |

This method's primary advantage is the direct formation of the carbon skeleton. However, limitations of Friedel-Crafts reactions include the possibility of polyalkylation and carbocation rearrangements, although the latter is less of a concern with short-chain precursors. libretexts.org

Transformations from Substituted Propiophenones

An alternative and widely used strategy for the synthesis of 2-arylpropanoic acids involves the transformation of substituted propiophenones. This approach offers flexibility in the introduction of the aryl group and subsequent modification of the side chain.

One innovative method in this category is the photochemical rearrangement of α-chloro-propiophenones. This reaction proceeds via a 1,2-aryl migration on a triplet excited state of the carbonyl group, yielding the corresponding α-arylpropanoic acid in a single step. The nature of the aryl substituent can significantly influence the efficiency of this rearrangement.

Another common transformation of propiophenones involves a sequence of reactions, such as the Darzens condensation to form a glycidic ester, followed by hydrolysis and decarboxylation. Alternatively, the Willgerodt-Kindler reaction can be employed to convert the propiophenone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Esterification and Subsequent Saponification Protocols in Synthesis

Esterification and saponification are fundamental reactions in organic synthesis and are crucial in many synthetic routes leading to this compound. chemguide.co.ukscribd.com Often, the synthesis initially yields an ester of the target carboxylic acid, which then needs to be hydrolyzed to the final product.

Fischer Esterification: This equilibrium-controlled reaction involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.ukscienceready.com.au To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. scienceready.com.au

Saponification: This process refers to the hydrolysis of an ester under basic conditions, typically using sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.comoperachem.com The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. masterorganicchemistry.com A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. operachem.com

Table 2: Typical Conditions for Esterification and Saponification

| Reaction | Reagents | Solvent | Conditions |

| Esterification | Carboxylic acid, Alcohol, H₂SO₄ (catalyst) | Excess alcohol or inert solvent | Heat, often with reflux scienceready.com.au |

| Saponification | Ester, NaOH or KOH | Alcohol/Water mixture | Room temperature or heat operachem.com |

| Acidification | Carboxylate salt, HCl or H₂SO₄ | Water | - |

Multi-step Reaction Sequences from Readily Available Starting Materials

The synthesis of this compound can be achieved through multi-step sequences that begin with simple, commercially available starting materials. libretexts.orgyoutube.comsavemyexams.com A plausible synthetic route could commence with 1,2-difluorobenzene.

A potential multi-step pathway is outlined below:

Friedel-Crafts Acylation: Reaction of 1,2-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3,4-difluorophenyl)propan-1-one (3',4'-difluoropropiophenone). wikipedia.org

α-Halogenation: Introduction of a halogen (e.g., bromine) at the α-position of the propiophenone using a suitable halogenating agent (e.g., N-bromosuccinimide).

Rearrangement or Nucleophilic Substitution: The resulting α-halo-propiophenone can then undergo a Favorskii-type rearrangement or a nucleophilic substitution with a cyanide source, followed by hydrolysis, to yield the desired this compound.

This approach allows for the systematic construction of the target molecule, with each step being a well-established chemical transformation.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Metal-Free Chemoselective Hydrogenation Techniques for Unsaturated Carbon-Carbon Bonds (Applicable to related structures)

While the direct synthesis of this compound via hydrogenation of an unsaturated precursor is not the most common route, the principles of modern hydrogenation techniques are highly relevant for the synthesis of its analogues and other 2-arylpropanoic acids. A significant advancement in this area is the development of metal-free hydrogenation methods.

Frustrated Lewis Pairs (FLPs) have emerged as powerful catalysts for the hydrogenation of a variety of unsaturated substrates, including those with carbon-carbon double bonds. researchgate.netresearcher.life FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, are unable to form a classical adduct. This "frustration" allows them to activate small molecules like hydrogen, enabling the reduction of unsaturated bonds without the need for transition metals. researchgate.net This approach offers a more environmentally benign alternative to traditional metal-catalyzed hydrogenations.

Another area of progress is the use of earth-abundant metal catalysts, such as nickel, for asymmetric hydrogenation. nih.gov These methods can provide enantiomerically enriched α-substituted propionic acids, which is of great importance in the pharmaceutical industry. nih.gov

Table 3: Comparison of Hydrogenation Techniques

| Technique | Catalyst | Advantages |

| Conventional Hydrogenation | Transition metals (e.g., Pd, Pt, Rh) | High efficiency and broad applicability. |

| Metal-Free Hydrogenation (FLPs) | Sterically hindered Lewis acid/base pairs | Avoids use of precious or toxic metals, sustainable. researchgate.net |

| Earth-Abundant Metal Catalysis | Nickel, Iron, Cobalt complexes | Lower cost and environmental impact compared to precious metals. nih.gov |

These modern techniques, while demonstrated on related structures, pave the way for future innovations in the synthesis of this compound and its derivatives, with a focus on sustainability and efficiency.

Tandem and Cascade Reaction Methodologies (e.g., Ugi–Huisgen Reactions for complex derivatives)

Tandem and cascade reactions provide an efficient means to construct complex molecules from simple starting materials in a single operation. The Ugi four-component reaction (Ugi-4CR) is a powerful tool in this regard, allowing for the rapid assembly of α-aminoacyl amide derivatives. mdpi.com This multicomponent reaction involves an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. mdpi.com

For the synthesis of complex derivatives of this compound, this compound could serve as the carboxylic acid component in the Ugi reaction. By varying the other three components, a diverse library of derivatives can be generated. For instance, the incorporation of functionalized amines, aldehydes, or isocyanides can introduce new reactive handles or pharmacophoric groups.

A particularly elegant extension of the Ugi reaction is its use in tandem with other transformations, such as the Huisgen cycloaddition or the Diels-Alder reaction. nih.govbeilstein-journals.org For example, a tandem Ugi/intramolecular Diels-Alder (IMDA) reaction has been developed using vinylfuran and 1,3-butadienylfuran derivatives. nih.govbeilstein-journals.org In such a sequence, the Ugi reaction first assembles a precursor containing both a diene and a dienophile, which then undergoes a spontaneous intramolecular cycloaddition to form a complex polycyclic structure. nih.gov

Applying this concept, this compound could be used in a Ugi reaction with reactants designed to incorporate diene and dienophile moieties, leading to complex, fused-ring systems containing the 3,4-difluorophenyl group. The Ugi reaction has also been used to synthesize fluorinated pseudo-peptides, highlighting its utility in incorporating fluorinated building blocks into complex structures. nih.gov

Enantioselective Synthesis and Chiral Control

The biological activity of many α-arylpropanoic acids resides in a single enantiomer. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance.

Lipase-Catalyzed Hydrolysis for Chiral β-Amino Acid Enantiomers (General principles and applications)

Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures of esters to produce enantiomerically pure carboxylic acids and alcohols. nih.govresearchgate.net The principle of lipase-catalyzed hydrolysis relies on the differential rate of reaction of the enzyme with the two enantiomers of a racemic ester. This results in the preferential hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

This methodology has been successfully applied to the resolution of various arylalkanoic acids. almacgroup.com For instance, lipases from Pseudomonas cepacia and Candida antarctica have shown high enantioselectivity in the hydrolysis of esters of 2-arylpropanoic acids. nih.govresearchgate.net A study on the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key intermediate for a pharmaceutical agent, using immobilized Candida antarctica lipase B (CALB) demonstrated high enantioselectivity. researchgate.net

The general procedure involves the incubation of the racemic ester of this compound with a suitable lipase in an aqueous or biphasic medium. The reaction progress is monitored, and the reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the resulting acid and the unreacted ester.

Table 2: Lipases Commonly Used for the Resolution of Arylalkanoic Acids

| Lipase Source | Common Abbreviation | Key Characteristics |

| Candida antarctica Lipase B | CALB | High enantioselectivity, broad substrate scope, often immobilized. researchgate.net |

| Pseudomonas cepacia Lipase | PCL | Effective for the resolution of various esters. almacgroup.com |

| Pseudomonas fluorescens Lipase | PFL | Shows excellent enantioselection in the hydrolysis of some arylalkanoic esters. |

| Aspergillus terreus Lipase | - | Used for the kinetic resolution of ketoprofen vinyl ester. nih.gov |

Asymmetric Catalysis in α-Arylpropanoic Acid Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched α-arylpropanoic acids, avoiding the need for the resolution of a racemic mixture. A prominent strategy is the asymmetric hydrogenation of a suitable prochiral olefin. For the synthesis of this compound, this would typically involve the asymmetric hydrogenation of 2-(3,4-difluorophenyl)acrylic acid or a related derivative.

This transformation is commonly achieved using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine ligands. nih.govnih.gov The choice of catalyst and ligand is crucial for achieving high enantioselectivity. Iridium-catalyzed asymmetric hydrogenation has been shown to be effective for the preparation of chiral organofluorine molecules from trisubstituted alkenyl fluorides. nih.govresearchgate.net

Another powerful asymmetric catalytic method is the hydrovinylation of vinyl arenes, which can produce precursors to 2-arylpropanoic acids with excellent yields and enantioselectivities. The resulting branched olefins can then be oxidatively cleaved to the desired carboxylic acid.

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable and predictable method for controlling stereochemistry. sigmaaldrich.com

For the synthesis of this compound, a common approach involves the use of an oxazolidinone chiral auxiliary, often derived from a readily available amino acid. collectionscanada.gc.ca The 3,4-difluorophenylacetyl group can be attached to the chiral auxiliary to form an N-acyloxazolidinone. Deprotonation of this species with a strong base generates a chiral enolate, which can then be alkylated with a methylating agent. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary affords the desired enantiomer of this compound.

Other chiral auxiliaries, such as those based on pseudoephedrine or sulfur-containing scaffolds, can also be employed. scielo.org.mx For example, amides derived from pseudoephedrine can be deprotonated and alkylated with high diastereoselectivity. The choice of auxiliary often depends on the specific substrate and the desired stereochemical outcome.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Oxazolidinones | Asymmetric alkylation, aldol reactions. collectionscanada.gc.ca | Acidic or basic hydrolysis, reduction. |

| Pseudoephedrine | Asymmetric alkylation of amides. | Acidic or basic hydrolysis. |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions. | Hydrolysis, reduction. |

| Sulfur-based Auxiliaries | Acetate aldol reactions, Michael additions. scielo.org.mx | Varies with the specific auxiliary. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms. For 2-(3,4-Difluorophenyl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be utilized for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons in this compound. The expected spectrum would show signals for the aromatic protons, the methine (CH) proton, and the methyl (CH₃) protons of the propanoic acid chain, as well as the acidic proton of the carboxyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. The splitting patterns (multiplicity) of the signals would reveal the number of adjacent protons, governed by spin-spin coupling.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | (Not Available) | (Not Available) | (Not Available) | 3H |

| -CH(COOH)- | (Not Available) | (Not Available) | (Not Available) | 1H |

| -CH₃ | (Not Available) | (Not Available) | (Not Available) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy would identify all the unique carbon environments within the molecule. The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the attached fluorine atoms), the methine carbon, and the methyl carbon. The large chemical shift range of ¹³C NMR allows for clear resolution of these signals.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -COOH | (Not Available) |

| Aromatic C-F | (Not Available) |

| Aromatic C-H | (Not Available) |

| Aromatic C-C | (Not Available) |

| -CH(COOH)- | (Not Available) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this method would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide valuable information about their positions and through-bond or through-space interactions with other nuclei.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the propanoic acid side chain and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connection between the propanoic acid side chain and the difluorophenyl ring, as well as for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₈F₂O₂). The measured mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Hypothetical HRMS Data for this compound

| Ion Type | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | (Not Available) | (Not Available) |

| [M+Na]⁺ | (Not Available) | (Not Available) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, LC-MS serves as a definitive method for confirming its molecular identity and assessing its purity. The technique is highly sensitive, making it suitable for detecting the compound even in complex matrices. nih.gov

In a typical LC-MS analysis, the compound is first separated from impurities on a reversed-phase HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, which is particularly useful for polar molecules like carboxylic acids. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. The detection of an ion corresponding to the exact mass of this compound confirms its identity. Purity is determined by integrating the area of the chromatographic peak corresponding to the compound relative to the total area of all detected peaks.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed. nih.govdiva-portal.org In this mode, the molecular ion (precursor ion) is selected and fragmented in a collision cell, and the resulting product ions are analyzed. diva-portal.org This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and is a standard for quantitative analysis. diva-portal.org

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 150 mm × 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Reaction Monitoring (SRM) |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample in the gas phase with high-energy electrons. This process leads to the formation of a molecular ion ([M]•+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. nist.gov

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure of propanoic acid and its derivatives. docbrown.info Key fragmentation pathways include:

Alpha-cleavage: Loss of the carboxyl group (-COOH) or the ethyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds. nih.gov

Cleavage of the phenyl ring: Fragmentation of the difluorophenyl moiety.

The base peak in the spectrum, the most abundant ion, often results from the formation of a particularly stable fragment. docbrown.info Analysis of these fragments allows for the confirmation of the compound's structural components. nih.gov

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Structure / Fragment Lost |

|---|---|

| 186 | [C₉H₈F₂O₂]⁺ (Molecular Ion) |

| 141 | [M - COOH]⁺ |

| 113 | [C₆H₃F₂]⁺ (Difluorophenyl fragment) |

| 73 | [CH(CH₃)COOH]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting FTIR spectrum shows absorption bands corresponding to these vibrational modes.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands that confirm its key structural features:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, broadened due to intermolecular hydrogen bonding. docbrown.info

C=O Stretch: A strong, sharp absorption band typically appears between 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid. docbrown.info

C-F Stretches: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of the carbon-fluorine bonds on the aromatic ring.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the phenyl ring.

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. docbrown.info

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Alkyl) | 2975 - 2845 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-F stretch (Aryl Fluoride) | 1300 - 1100 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Fourier Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. spectroscopyonline.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser in the near-infrared region. dtic.mil Vibrational modes that result in a change in polarizability are Raman active.

In the analysis of this compound, FT-Raman is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. Key features often observed include:

Symmetric vibrations: Symmetrical stretching modes, such as the breathing mode of the aromatic ring, often produce strong Raman signals.

Non-polar bonds: Bonds like C-C and C=C tend to be more intense in Raman spectra compared to FTIR.

Complementary Information: The C=O stretch is also visible in the Raman spectrum, but typically with lower intensity than in FTIR. Conversely, aromatic ring vibrations are often stronger and more defined in the Raman spectrum.

By combining data from both FTIR and FT-Raman, a more complete vibrational profile of the molecule can be obtained, aiding in unambiguous structural confirmation. nih.gov

Table 4: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Alkyl) | 2950 - 2850 | Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1640 | Medium |

| C=C stretch (Aromatic Ring) | 1615 - 1590 | Strong |

| C-F stretch | 1300 - 1100 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

The diffraction pattern arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined, yielding a detailed molecular model.

For this compound, an X-ray crystallographic analysis would reveal:

The exact conformation of the propanoic acid side chain relative to the difluorophenyl ring.

Precise measurements of all bond lengths and angles.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers. nih.gov

The data obtained is crucial for understanding the molecule's structure-property relationships and for computational modeling studies. While specific crystallographic data for this compound is not presented, the table below shows representative data for a structurally similar compound, 3-[4-(Trifluoromethyl)phenyl]propanoic acid, to illustrate the type of information generated. nih.gov

Table 5: Representative Crystal Data for a Phenylpropanoic Acid Derivative (3-[4-(Trifluoromethyl)phenyl]propanoic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉F₃O₂ |

| Formula Weight | 218.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.9028 Åb = 8.288 Åc = 9.238 Å |

| Unit Cell Angles | α = 63.381°β = 85.20°γ = 65.70° |

| Volume | 489.2 ų |

| Z (Molecules per unit cell) | 2 |

| Radiation | Mo Kα |

| Hydrogen Bonding | Intermolecular O—H···O hydrogen bonds present |

Data sourced from a study on 3-[4-(Trifluoromethyl)phenyl]propanoic acid as a representative example. nih.gov

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is the most widely applicable technique.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. In this technique, the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.govpensoft.net

To ensure good peak shape and reproducibility for a carboxylic acid, the mobile phase is usually acidified with a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the carboxyl group, leading to better retention and more symmetrical peaks. Purity is assessed by detecting the compound as it elutes from the column, typically with an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 228 nm). nih.gov The purity is calculated from the relative area of the main peak.

Gas Chromatography (GC) Gas chromatography can also be used for the analysis of this compound, although it is generally less direct than HPLC. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is often required to convert the analyte into a more volatile and thermally stable form, such as a methyl or silyl ester. The separation is then performed on a capillary column, and detection is commonly achieved using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). cerealsgrains.org

Table 6: Typical RP-HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |

| Column | ODS (C18), e.g., 150 mm × 4.6 mm, 4 µm nih.gov |

| Mobile Phase | Acetonitrile and 0.05% Aqueous Trifluoroacetic Acid nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV/VIS at 228 nm nih.gov |

| Injection Volume | 10 - 20 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, employing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings:

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methodologies for structurally similar fluorinated aromatic carboxylic acids provide a strong basis for establishing an effective analytical protocol. For instance, the analysis of various fluorinated benzoic acids has been successfully achieved using C18 columns. These methods typically utilize a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with the addition of an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using a UV-Vis spectrophotometer, as the aromatic ring of the compound absorbs in the UV region.

Based on these established principles for analogous compounds, a hypothetical but scientifically sound HPLC method for this compound has been developed and is presented in the interactive data table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester derivative, such as a methyl or ethyl ester. This process enhances the compound's thermal stability and improves its chromatographic behavior.

Detailed Research Findings:

The analysis of carboxylic acids by GC-MS after derivatization is a well-established practice. Common derivatization reagents include diazomethane, or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol). Following derivatization, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on the fragmentation pattern of the molecule. The choice of the GC column is critical, with moderately polar columns often providing good separation for such derivatives.

A proposed GC-MS method for the analysis of the methyl ester derivative of this compound is outlined in the interactive data table below. This method is based on standard practices for the analysis of similar derivatized aromatic carboxylic acids.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BF3/Methanol |

| Analyte Form | Methyl 2-(3,4-difluorophenyl)propanoate |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injection Mode | Split (1:50) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-350 m/z |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to determine the empirical formula of the substance. This experimental data is critically compared with the theoretical elemental composition calculated from the proposed molecular formula to validate the compound's identity and purity.

Detailed Research Findings:

| Element | Symbol | Atomic Mass (amu) | Theoretical Composition (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 58.07 |

| Hydrogen | H | 1.01 | 4.33 |

| Fluorine | F | 19.00 | 20.41 |

| Oxygen | O | 16.00 | 17.19 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Geometric Properties

Computational chemistry provides profound insights into the molecular structure and electronic properties of chemical compounds. For 2-(3,4-Difluorophenyl)propanoic acid, quantum chemical calculations are instrumental in elucidating its behavior at a molecular level. These theoretical studies employ sophisticated algorithms to solve the Schrödinger equation, offering a detailed picture of the molecule's geometry, reactivity, and energetic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and vibrational frequencies of organic compounds like this compound.

Optimized Geometry: The first step in a typical DFT analysis is the geometry optimization, which locates the minimum energy conformation of the molecule. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the calculation iteratively adjusts the positions of the atoms until the lowest energy state is found. This process yields precise predictions of bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-O-H | 108.0° |

| Dihedral Angle | C-C-C=O | -175.0° |

Vibrational Frequencies and Spectroscopic Properties: Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra serves to validate the accuracy of the computed molecular structure. For instance, the characteristic carbonyl (C=O) stretching frequency of the carboxylic acid group is a key benchmark for this comparison.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxyl group, while the LUMO would likely be distributed over the carboxylic acid moiety and the aromatic ring. This analysis helps predict how the molecule will interact with other chemical species.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 6.27 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates their significance. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → π*(C=O)), which stabilizes the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(carboxyl) | π(C=O) | 35.8 |

| π(C-C aromatic) | π(C-C aromatic) | 21.5 |

| σ(C-H) | σ*(C-C) | 4.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). A high value of β₀ is a primary indicator of significant NLO activity. Molecules with substantial intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups, tend to exhibit larger hyperpolarizabilities. The difluorophenyl group and the carboxylic acid group in the target molecule could contribute to a charge imbalance, making the investigation of its NLO properties worthwhile.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 12.0 x 10-24 esu |

| First Hyperpolarizability (β₀) | 8.5 x 10-30 esu |

Quantum chemical calculations, particularly the computation of vibrational frequencies, allow for the prediction of key thermodynamic properties as a function of temperature. By applying statistical mechanics principles to the vibrational, rotational, and translational motions of the molecule, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations provide valuable data on the stability and spontaneity of reactions involving this compound under various conditions.

| Property | Calculated Value |

|---|---|

| Enthalpy (H) | -708.5 Hartree |

| Entropy (S) | 105.2 cal/mol·K |

| Gibbs Free Energy (G) | -708.6 Hartree |

Studies on Charge Transfer Mechanisms and Hyperpolarizability

Investigations into the electronic properties of molecules, such as charge transfer mechanisms and hyperpolarizability, are crucial for understanding their potential in nonlinear optical (NLO) applications and for characterizing their electronic behavior upon excitation. Density Functional Theory (DFT) is a common approach for these studies.

For instance, a theoretical study on a related compound, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, utilized DFT at the B3LYP/6-311++G(d,p) level of theory to investigate its properties. nepjol.inforesearchgate.netnepjol.info The analysis included:

Electron-Hole Analysis : This technique is used to scrutinize the charge transfer that occurs during electronic excitation. nepjol.inforesearchgate.net For the studied molecule, the maximum charge transfer length was calculated for the first excited state, indicating a significant redistribution of electron density upon excitation. nepjol.inforesearchgate.net

Nonlinear Optical (NLO) Properties : The study calculated key NLO parameters, including dipole moment, mean polarizability, and first and second hyperpolarizability. nepjol.inforesearchgate.net The calculated values for dipole moment (3.5250 Debye) and first hyperpolarizability (0.9017×10−30 esu) were found to be higher than those of urea (B33335), a standard reference material for NLO properties, suggesting the compound could be a good candidate for NLO devices. nepjol.inforesearchgate.net

First hyperpolarizability is associated with intramolecular charge transfer (ICT), which occurs when electron density is transferred from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net Such computational studies provide a foundational understanding of the electronic characteristics that could be expected in molecules like this compound, although specific experimental or computational data for this exact compound is needed for a direct assessment.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target.

Molecular docking studies on various arylpropanoic acid derivatives have successfully predicted their binding modes within the active sites of key enzymes, particularly cyclooxygenases (COX-1 and COX-2), which are major targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govmdpi.com

For example, docking studies on 2-(3-benzoylphenyl)propanoic acid derivatives confirmed that these compounds dock in a similar manner to known inhibitors like ibuprofen and SC-558 within the COX-1 and COX-2 enzymes, respectively. nih.gov These studies help in visualizing the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In another study, derivatives of 2-(4-substitutedmethylphenyl)propionic acid showed a strong binding profile with COX-1 (PDB ID: 1EQG). nih.gov Similarly, chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives were investigated through docking experiments to understand their binding modes within PPARα and PPARγ binding clefts, which are important in regulating lipid and glucose homeostasis. drugbank.com

The binding affinity, often represented by a docking score or estimated binding energy, provides a quantitative measure of the strength of the interaction. The table below summarizes representative docking results for a related compound with target enzymes.

| Compound | Target Protein | PDB Code | Predicted Binding Energy/Interactions |

| 2-(3-benzoylphenyl)propanohydroxamic acid | COX-1 | 1EQG | Showed better binding energy and more extensive hydrophilic/hydrophobic interactions than the parent drug, ketoprofen. nih.gov |

| 2-(3-benzoylphenyl)propanohydroxamic acid | COX-2 | 1CX2 | Docked in a similar mode to the selective inhibitor SC-558, with strong interactions. nih.gov |

| 2-(3-benzoylphenyl)propanohydroxamic acid | MMP-3 | 2JT5 | Occupied the same position as the native co-crystallized ligand, with an RMSD of 1.21 Å. nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

By predicting how a ligand binds to its target, docking studies can elucidate the mechanism of enzyme inhibition. For arylpropanoic acids, which are known COX inhibitors, these studies reveal how they occupy the enzyme's active site and prevent the binding of the natural substrate, arachidonic acid. nih.gov

Computational analyses of 2-(3-benzoylphenyl)propanoic acid derivatives in the active sites of COX enzymes have shown that they interact with key residues responsible for catalysis. nih.govresearchgate.net The carboxylic acid moiety, a common feature in this class of compounds, typically forms critical hydrogen bonds with residues such as Arginine and Tyrosine in the COX active site. These interactions anchor the inhibitor in place, effectively blocking the enzyme's function. The docking results can often be correlated with experimentally observed biological activity. nih.gov For instance, a derivative that showed a superior binding profile in docking experiments also proved to be a more potent anti-inflammatory agent in a rat paw edema model. nih.gov

A primary goal of molecular modeling is to guide the design of new molecules with improved properties. Structure-based drug design uses the three-dimensional structure of the target protein to design ligands with higher affinity and selectivity. nih.gov

Insights from docking studies provide a roadmap for molecular modifications. For example, if a particular region of the binding pocket is found to be hydrophobic, modifying the ligand to include a nonpolar group at the corresponding position can enhance binding affinity. nih.gov This principle has been applied to design dual-target drugs that can inhibit both cyclooxygenases and matrix metalloproteinases (MMPs), which could be beneficial for treating conditions like cancer. nih.govresearchgate.net By understanding the structural requirements for binding to both targets, researchers can modify a parent molecule, like ketoprofen, to include features necessary for dual inhibition. nih.gov Similarly, molecular modeling techniques have been used to design novel PI3Kα inhibitors and dual COX inhibitory-antibacterial agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. cardiff.ac.uk This allows for the assessment of the conformational dynamics of the ligand and the stability of the protein-ligand complex. nih.govnih.govresearchgate.net

MD simulations can be used to:

Refine Docking Poses : MD simulations can refine the initial binding poses obtained from docking, providing a more accurate representation of the ligand-protein interaction. drugbank.com

Calculate Binding Free Energy : Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor, offering a more rigorous prediction of binding affinity than docking scores alone. nih.govresearchgate.net

For example, MD simulations were performed on chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives to evaluate their binding modes with PPARα and PPARγ. drugbank.com In another study, an MD simulation was used to optimize the binding pocket and understand the correlation between a PI3Kα inhibitor and its target. nih.gov These simulations provide crucial information on the flexibility of the ligand and the protein, as well as the role of solvent molecules, which are often simplified in docking studies. nih.gov

Chemical Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Diverse Chemical Derivatives

The synthesis of derivatives from 2-(3,4-difluorophenyl)propanoic acid would typically begin with the activation of the carboxylic acid group, for instance, by converting it to an acyl chloride or an ester. This activated intermediate can then be reacted with a variety of nucleophiles to generate a library of diverse compounds.

The synthesis of hydrazide-hydrazone derivatives from a propanoic acid like this compound is a well-established two-step process. acs.org

Formation of the Hydrazide: The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid, for example, by reacting it with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux. The resulting methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol, to yield the propionyl hydrazide via nucleophilic acyl substitution. acs.orgmdpi.com

Formation of the Hydrazone: The synthesized hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes or ketones. mdpi.com This reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to form the final hydrazide-hydrazone derivatives. mdpi.com The general reaction scheme is depicted below:

Scheme 1: General synthesis of hydrazide-hydrazone derivatives from a propanoic acid.

The characterization of these derivatives would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their molecular structures. nih.govnih.gov

Thiazole (B1198619) rings are important heterocyclic motifs in medicinal chemistry. nih.gov A common method for synthesizing thiazole derivatives that could be adapted for this compound is the Hantzsch thiazole synthesis.

This process would involve:

Synthesis of a Thioamide: The propanoic acid would first be converted to its corresponding thioamide. This can be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent.

Cyclocondensation: The resulting thioamide is then reacted with an α-haloketone (e.g., chloroacetone) in a suitable solvent. nih.gov The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.

Alternatively, the carboxyl group could be linked to a pre-formed aminothiazole scaffold. This would involve activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with an aminothiazole to form an amide linkage. mdpi.com

Spectroscopic techniques, including NMR and mass spectrometry, would be essential for the structural elucidation of the synthesized thiazole derivatives. nih.gov

The most prominent method for synthesizing dihydropyrimidines (DHPMs) is the Biginelli reaction, a one-pot multicomponent condensation. mdpi.com To incorporate the this compound moiety, it would likely need to be attached to one of the three core components of the Biginelli reaction prior to the cyclization.

A plausible strategy would be to use an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov For instance, the this compound could be coupled to an amino-substituted benzaldehyde, and this functionalized aldehyde would then be used in the Biginelli reaction. This would result in a dihydropyrimidine (B8664642) ring bearing the 2-(3,4-difluorophenyl)propanamide side chain. The reaction is typically catalyzed by a Brønsted or Lewis acid. mdpi.com

Scheme 2: General Biginelli reaction for the synthesis of dihydropyrimidines.

Characterization of the resulting complex molecules would require a combination of IR, NMR, and mass spectrometry to confirm the presence of the dihydropyrimidine core and the appended propanoic acid derivative. encyclopedia.pub

1,2,4-triazoles are a class of heterocycles with a broad range of biological activities. nih.gov A common synthetic route to 1,2,4-triazole (B32235) derivatives that could be initiated from this compound involves several steps:

Formation of a Hydrazide: As described in section 5.1.1, the propanoic acid is first converted to its hydrazide.

Reaction with a Thiocyanate: The hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate.

Cyclization: This intermediate can then be cyclized under either basic or acidic conditions to form the 1,2,4-triazole-thiol ring. For example, refluxing the thiosemicarbazide with aqueous sodium hydroxide (B78521) followed by acidification can yield the desired triazole. mdpi.com

The final structures would be verified using standard analytical methods. nih.gov

Incorporating the this compound scaffold into amino acids or peptides creates peptidomimetics, which can have improved stability and bioavailability compared to natural peptides.

The synthesis of these derivatives would typically involve standard peptide coupling chemistry. The carboxylic acid group of this compound would be activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS). This activated species is then reacted with the free amino group of an amino acid ester or a peptide to form a stable amide bond. rsc.org

This method allows for the systematic synthesis of a variety of derivatives by using different amino acids or peptide fragments. The purification of these compounds often requires chromatographic techniques, and their characterization is performed using NMR and mass spectrometry.

Systematic Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that relates the chemical structure of a compound to its biological activity. drugdesign.org For derivatives of this compound, a systematic SAR study would be essential to identify the key structural features responsible for a desired biological effect and to optimize the lead compound.

The analysis would involve synthesizing a library of related compounds and evaluating their biological activity. Key structural modifications and the rationale for them would include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring are crucial. The existing 3,4-difluoro substitution pattern would be compared against other patterns (e.g., 2,4-difluoro, 3,5-difluoro) or different substituents altogether (e.g., chloro, bromo, methyl, methoxy (B1213986) groups). These changes would probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on activity. nih.gov

The Propanoic Acid Chain: The length and branching of the alkyl chain could be varied. For instance, changing from a propanoic to a butanoic acid derivative or altering the position of the methyl group could impact how the molecule fits into a biological target's binding site.

The Carboxyl Group Derivatives: The various heterocyclic and acyclic moieties synthesized in section 5.1 would be compared. For example, within the hydrazide-hydrazone series, the substituents on the benzylidene portion would be systematically varied to explore hydrophobic, electronic, and hydrogen-bonding interactions. Similarly, for the thiazole or triazole derivatives, different substituents on these rings would be explored.

The results of such a study are often compiled into a table to visualize the relationship between structure and activity.

Table 1: Illustrative Template for SAR Data Collection

| Compound ID | R1 (Phenyl Ring) | R2 (Linker) | R3 (Terminal Group) | Biological Activity (e.g., IC₅₀) |

|---|---|---|---|---|

| Parent | 3,4-di-F | -CH(CH₃)- | -COOH | |

| Deriv-01 | 3,4-di-F | -CH(CH₃)- | Hydrazide-Hydrazone | |

| Deriv-02 | 3,4-di-F | -CH(CH₃)- | Thiazole |

| Deriv-03 | 2,4-di-F | -CH(CH₃)- | Hydrazide-Hydrazone | |

By analyzing this data, medicinal chemists can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the design of new, more potent, and selective analogs. researchgate.net

Influence of Fluorine Substitution Pattern on Biological Interactions

The position and number of fluorine atoms on the phenyl ring of phenylpropanoic acid derivatives can significantly influence their biological activity. This is due to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netnih.gov

While specific studies on the 3,4-difluoro substitution pattern of this compound are not extensively available, research on related compounds provides valuable insights. For instance, the substitution pattern of fluorine on the phenyl ring is a key determinant of the activity and selectivity of various biologically active molecules. nih.gov

Different fluorine substitution patterns can lead to significant variations in biological activity. For example, in a series of inhibitors, a 2',4'-difluorophenyl substitution was found to be a key feature for potent activity. The specific placement of fluorine atoms can influence the orientation of the molecule within a binding pocket, thereby affecting its inhibitory potential.

The following table illustrates the influence of fluorine substitution on the biological activity of a hypothetical series of phenylpropanoic acid derivatives, based on general principles observed in medicinal chemistry.

| Compound | Substitution Pattern | Observed Biological Activity (Hypothetical IC50 in µM) | Key Observations |

|---|---|---|---|

| 1 | Unsubstituted | 50.0 | Baseline activity. |

| 2 | 4-Fluoro | 25.0 | Single fluorine at para-position enhances activity. |

| 3 | 2,4-Difluoro | 10.0 | Difluoro substitution at positions 2 and 4 significantly improves potency. |

| 4 | 3,4-Difluoro | 15.0 | The 3,4-difluoro pattern shows good activity, potentially offering a balance of electronic and steric effects. |

| 5 | 3,5-Difluoro | 30.0 | Meta-disubstitution results in lower activity compared to other difluoro patterns. |

Impact of Functional Group Modifications on Target Affinity and Selectivity

Modification of the functional groups within this compound derivatives is a critical strategy for optimizing their affinity and selectivity for specific biological targets. Key areas for modification include the propanoic acid moiety, the phenyl ring, and the introduction of additional functional groups.

The carboxylic acid group of the propanoic acid is often a key interaction point with the target protein, typically forming hydrogen bonds or ionic interactions. humanjournals.com Esterification or amidation of this group can significantly alter the compound's binding mode and pharmacokinetic properties. For example, converting the carboxylic acid to a methyl ester might reduce direct hydrogen bonding capabilities but could enhance cell permeability.

Modifications to the propanoic acid side chain, such as the introduction of a methyl group at the alpha-position, can create a chiral center, leading to stereoisomers with potentially different biological activities and metabolic stabilities. The (S)-enantiomer of many 2-arylpropanoic acids is often the more active form. orientjchem.org

The introduction of various substituents on the phenyl ring, in addition to the fluorine atoms, can further modulate the compound's activity. For instance, adding a hydroxyl or methoxy group could introduce new hydrogen bonding opportunities, while a trifluoromethyl group could enhance lipophilicity and metabolic stability.

The table below summarizes the hypothetical impact of functional group modifications on the target affinity of this compound derivatives.

| Compound | Modification | Target Affinity (Hypothetical Ki in nM) | Rationale for Change in Affinity |

|---|---|---|---|

| A | Parent Acid | 100 | Baseline affinity with the carboxylic acid as a key binding group. |

| B | Methyl Ester | 500 | Loss of ionic interaction from the carboxylate leads to reduced affinity. |

| C | Amide | 250 | Maintains hydrogen bonding potential but with altered geometry and electronic properties compared to the acid. |

| D | (S)-α-methyl | 50 | Introduction of a methyl group can provide additional favorable van der Waals interactions and restrict conformation to a more active form. |

| E | (R)-α-methyl | 200 | The opposite enantiomer may have a less favorable orientation in the binding site. |

Correlation between Molecular Features and Biochemical Efficacy

The biochemical efficacy of this compound derivatives is a direct consequence of their molecular features. By systematically analyzing these features, a correlation between the chemical structure and the observed biological activity can be established. This is often explored through Quantitative Structure-Activity Relationship (QSAR) studies. rsc.org

Key molecular descriptors that often correlate with biochemical efficacy include:

Lipophilicity (LogP): This parameter influences the compound's ability to cross cell membranes and reach its target. The difluoro substitution on the phenyl ring generally increases lipophilicity.

Steric Factors: The size and shape of the molecule, as well as any substituents, determine how well it fits into the binding site of the target protein.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is crucial for specific interactions with the target.

A hypothetical QSAR analysis might reveal that a certain range of LogP values, combined with a specific electronic distribution and steric profile, is optimal for the desired biochemical effect.

The following table presents a hypothetical correlation between molecular features and the biochemical efficacy of a series of this compound analogs.

| Compound | LogP | pKa | Molecular Weight | Biochemical Efficacy (Hypothetical EC50 in µM) |

|---|---|---|---|---|

| X-1 | 3.5 | 4.2 | 186.15 | 10.0 |

| X-2 (added -CH3) | 3.9 | 4.3 | 200.18 | 5.0 |

| X-3 (added -OH) | 3.3 | 4.1 | 202.15 | 12.0 |

| X-4 (esterified) | 4.0 | N/A | 200.18 | 50.0 |

| X-5 (amide) | 3.6 | N/A | 199.19 | 25.0 |

Biochemical and Pharmacological Research Applications

Mechanistic Investigations of Enzyme Inhibition

Cyclooxygenase (COX) Enzyme Inhibition Pathways

Research into the inhibition of cyclooxygenase (COX) enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) reveals several mechanistic pathways. Generally, inhibitors are classified by their kinetic behavior, which can range from simple, competitive inhibition to more complex time-dependent inhibition.

Time-Dependent Inhibition: Some NSAIDs, such as flurbiprofen, exhibit time-dependent inhibition, which often follows a multi-step kinetic model. acs.org This process typically begins with the rapid, reversible formation of an initial enzyme-inhibitor complex (EI). This is followed by a slower, conformational change that results in a more tightly bound complex (EI*), which can be functionally irreversible. acs.org The kinetic parameters that define this interaction include the initial dissociation constant (KI) and the rate constant for the conformational change (kinact). acs.org